Bucindolol Formate is derived from the parent compound bucindolol, which has been studied for its efficacy in treating chronic heart failure. The compound falls under the category of investigational small molecules and has been assigned the DrugBank Accession Number DB12752. Its chemical formula is , and it has a molecular weight of approximately 363.461 g/mol .
The synthesis of Bucindolol involves several key steps:
Bucindolol Formate's molecular structure can be described by its IUPAC name: 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile. The compound features:
The structural formula can be represented as follows:
The InChI Key for Bucindolol is FBMYKMYQHCBIGU-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications .
Bucindolol participates in various chemical reactions typical of beta-blockers:
These reactions are crucial for its therapeutic effects in managing conditions such as hypertension and heart failure.
The mechanism of action of Bucindolol involves:
This multifaceted mechanism allows Bucindolol to effectively manage cardiovascular conditions.
Bucindolol Formate appears as a crystalline solid with the following predicted properties:
Key chemical properties include:
These properties are critical for understanding the compound's behavior in biological systems .
Bucindolol Formate has been primarily explored for its applications in treating chronic heart failure due to its ability to modulate heart function effectively. Research indicates potential benefits in managing other cardiovascular conditions such as hypertension and arrhythmias. Additionally, ongoing studies are investigating genetic targeting methods to optimize treatment efficacy based on individual patient genotypes .
The development trajectory of bucindolol formate originates from the parent compound bucindolol, investigated during the 1980s-1990s as part of the third-generation β-blocker wave characterized by multifunctional pharmacology. Unlike first-generation antagonists (e.g., propranolol) or second-generation cardioselective agents (e.g., metoprolol, atenolol), third-generation blockers pursued ancillary properties beyond simple receptor antagonism – primarily vasodilation – to improve hemodynamic tolerability in compromised patients [4] [6].
Bucindolol demonstrated a unique pharmacologic triad: (1) non-selective β-adrenergic blockade, (2) weak α1-adrenergic receptor antagonism, and (3) ligand-dependent intrinsic sympathomimetic activity (ISA). However, clinical limitations including variable efficacy in heart failure trials prompted molecular refinement. The formate salt was engineered to enhance bioavailability and receptor binding kinetics while preserving the distinctive pharmacodynamic profile [3] [7].
The Beta-Blocker Evaluation of Survival Trial (BEST) revealed bucindolol's efficacy was strongly influenced by ADRB1 and ADRA2C genotypes, creating a pharmacogenetic rationale for targeted therapy. This finding drove development of optimized formulations like the formate salt to achieve more consistent receptor occupancy in genetically defined subpopulations [1].
Table 1: Evolution of β-Blocker Generations with Key Characteristics
Generation | Representative Agents | Primary Pharmacologic Features |
---|---|---|
First | Propranolol, Timolol | Non-selective β1/β2 antagonism without additional properties |
Second | Metoprolol, Atenolol, Bisoprolol | β1-Cardioselective antagonism |
Third | Bucindolol, Carvedilol, Nebivolol | Non-selective or β1-selective blockade with vasodilatory capacity via α1-blockade, nitric oxide enhancement, or ISA |
Bucindolol formate exhibits a complex receptor interaction profile distinguishing it from other β-blockers. Binding studies demonstrate high-affinity competitive antagonism at human β1- and β2-adrenergic receptors (β1-AR: Kᵢ = 3.7 ± 1.3 × 10⁻⁹ M), comparable to carvedilol but with distinct intrinsic activity properties. Unlike neutral antagonists, bucindolol formate displays state-dependent binding, preferentially interacting with constitutively active β1-receptor conformations [5] [3].
The molecule's most distinctive feature is its ligand-directed signaling bias. While functioning primarily as an antagonist, bucindolol formate exhibits partial agonist activity at specific receptor states. In human myocardium, it demonstrates inverse agonism at the wild-type β1-Arg389 receptor, suppressing basal activity. Conversely, at the Gly389 variant, it may exhibit weak agonism, translating to genotype-dependent functional effects [1] [3].
Additionally, bucindolol formate maintains weak α1-adrenergic blockade (Kᵢ ≈ 1.2 × 10⁻⁷ M), approximately 30-fold lower affinity than its β-blocking potency. This contributes to peripheral vasodilation but differentiates it from more potent α/β-blockers like carvedilol. The formate moiety potentially enhances receptor association kinetics without altering subtype selectivity [5] [7].
Among vasodilating β-blockers, bucindolol formate occupies a unique mechanistic niche. While carvedilol derives significant vasodilation from potent α1-blockade and nebivolol through β3-mediated nitric oxide release, bucindolol formate's vasodilatory capacity stems from a combination of mild α1-antagonism and β2-mediated vasodilation resulting from its intrinsic sympathomimetic activity [4] [8].
This agent demonstrates differential efficacy across patient genotypes. Unlike carvedilol and metoprolol, which show broad efficacy across heart failure populations, bucindolol formate exhibits enhanced response in patients homozygous for the β1-Arg389 polymorphism combined with α2C-WT genotype (approximately 47% of the population). Conversely, it demonstrates diminished efficacy in minor allele carriers (β1-Gly389 + α2C-Del322-325 carriers; approximately 13% of patients) [1].
Table 2: Receptor Binding Profile of Bucindolol Formate Relative to Other Third-Generation β-Blockers
Pharmacologic Property | Bucindolol Formate | Carvedilol | Nebivolol |
---|---|---|---|
β1-Adrenoceptor Affinity (Kᵢ, nM) | 3.7 ± 1.3 | 0.9-1.8 | 1.1-3.4 |
β1:β2 Selectivity Ratio | 1:1 (Non-selective) | 1:7 (Non-selective) | >300:1 (β1-selective) |
α1-Adrenoceptor Affinity (Kᵢ, nM) | 120 | 2-11 | >10,000 |
Inverse Agonism at β1-Arg389 | Strong | Moderate | Weak |
Intrinsic Sympathomimetic Activity | β2/β1-Gly389-dependent | None | β3-dependent NO release |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1